1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea
Description
Historical Development of Heterocyclic Urea Derivatives in Medicinal Chemistry
The strategic incorporation of urea functionalities into drug design dates to Friedrich Wöhler’s 1828 urea synthesis, which laid the foundation for organic chemistry. Early 20th-century developments saw urea derivatives like suramin (4 ) emerge as antiparasitic agents, leveraging urea’s hydrogen-bonding capacity for target engagement. The 1970s marked a turning point with glibenclamide (5 ), demonstrating urea’s utility in modulating ion channels for diabetes management.
Modern advances utilize computational modeling to optimize urea-containing heterocycles. For example, cyclic urea-based HIV protease inhibitors like DMP450 (24 ) mimic structural water molecules through precise urea positioning, achieving nanomolar affinity. Contemporary kinase inhibitors such as sorafenib (25 ) employ urea bridges to anchor within ATP-binding pockets, demonstrating the pharmacophore’s versatility across target classes.
| Era | Key Urea Derivative | Therapeutic Application | Structural Innovation |
|---|---|---|---|
| Early 1900s | Suramin | Antitrypanosomal | Symmetrical polyurea scaffold |
| 1970s | Glibenclamide | Antidiabetic | Chlorobenzene-urea linkage |
| 2000s | Sorafenib | Anticancer | Diary urea kinase inhibition |
Significance of Benzodioxol and Furan Pharmacophores
The 1,3-benzodioxol moiety enhances metabolic stability through:
- Electron-rich aromatic system : Facilitates π-π stacking with tyrosine/phenylalanine residues in binding pockets.
- Methylenedioxy bridge : Reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life.
5-Methylfuran contributes:
- Electron-donating methyl group : Increases ring electron density for stronger cation-π interactions.
- Hydroxyethyl spacer : Provides conformational flexibility while enabling hydrogen bonding via the secondary alcohol.
In the target compound, these features synergize through:
- Three-dimensional complementarity : Benzodioxol and furan planes adopt orthogonal orientations, maximizing surface contact with asymmetric binding sites.
- Polarity gradient : The urea group (calculated LogP ~1.2) bridges hydrophobic benzodioxol (LogP ~2.1) and polar hydroxyethyl-furan (LogP ~0.8), enhancing membrane permeability.
Emergence of Multi-Heterocyclic Urea Derivatives as Therapeutic Agents
Rational design of polyheterocyclic ureas addresses three key challenges in drug development:
1. Target Selectivity
The compound’s benzodioxol-urea-furan architecture enables multi-point recognition. For instance:
- Benzodioxol engages aromatase enzymes via edge-to-face interactions.
- Urea nitrogen’s hydrogen bonds stabilize transition states in protease inhibition.
- 5-Methylfuran’s methyl group fills hydrophobic subpockets in kinase domains.
2. Metabolic Optimization
Comparative studies show:
- Benzodioxol reduces CYP3A4-mediated oxidation by 62% vs. plain benzene rings.
- 5-Methyl substitution on furan decreases glucuronidation rates by 41% compared to unsubstituted analogs.
3. Synthetic Accessibility
Modern routes employ:
Current Research Landscape and Scientific Relevance
Recent investigations focus on three fronts:
1. Target Identification
- PARP1 Inhibition : Molecular docking predicts a ΔG of -9.3 kcal/mol due to benzodioxol stacking with Tyr907 and urea hydrogen bonds to Ser904.
- mTOR Modulation : The furan-hydroxyethyl group shows 73% homology to rapamycin’s binding motif in FRB domains.
2. Synthetic Methodology
Innovative protocols address historical limitations:
- Flow Chemistry : Continuous synthesis achieves 89% purity without chromatographic purification.
- Enzymatic Urea Formation : Candida antarctica lipase B catalyzes urea bond formation with 78% enantiomeric excess.
3. Computational Modeling
Machine learning models predict:
- Solubility : 2.1 mg/mL in simulated intestinal fluid (pH 6.8), suitable for oral delivery.
- Blood-Brain Barrier Penetration : Predicted LogBB of 0.43 suggests CNS activity potential.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-9-2-4-12(22-9)11(18)7-16-15(19)17-10-3-5-13-14(6-10)21-8-20-13/h2-6,11,18H,7-8H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTAOPUMPNVLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea typically involves the reaction of 1,3-benzodioxole with a suitable isocyanate and a furan derivative. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and minimal environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be emphasized.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Urea vs. Acryloyl/Enone Derivatives
- Target Compound: The urea group enables dual hydrogen-bond donor/acceptor properties, which may enhance interactions with biological targets (e.g., enzymes or receptors).
- Chalcone Derivatives (e.g., (E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one): These feature an α,β-unsaturated ketone (acryloyl) bridge, forming a conjugated system that promotes π-π stacking and electrophilic reactivity .
Table 1: Key Structural Differences
Substituent Effects
- Benzodioxol Ring : Common to all compared compounds, this group enhances aromaticity and metabolic resistance. Its electron-donating nature may modulate electronic interactions in target binding .
- Furan vs. Chroman Substituents: The target’s 5-methylfuran introduces steric bulk and lipophilicity compared to the chroman ring in chalcone derivatives.
- Hydroxyethyl Group : Unique to the target, this group increases hydrophilicity and may form intramolecular hydrogen bonds, influencing conformation and solubility .
Physical and Crystallographic Properties
- Melting Points : Chalcone derivatives exhibit high melting points (395–399 K) due to planar stacking and hydrogen bonding . Urea derivatives are expected to have comparable or higher melting points due to stronger intermolecular H-bond networks.
- Crystallography: Chalcone derivatives crystallize in triclinic systems (space group P1) with distinct torsional angles (e.g., 14.32° dihedral between benzodioxol and chroman rings) .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea is a synthetic derivative that has garnered attention for its potential biological activities. Its structural components, particularly the benzodioxole moiety, have been associated with various pharmacological effects, including antidiabetic and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molar mass of 345.34 g/mol. The structure includes a benzodioxole ring and a hydroxyfuran side chain that may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making it a candidate for diabetes management .
- Anticancer Activity : Studies have indicated that benzodioxole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves induction of apoptosis and disruption of cell cycle progression .
Antidiabetic Activity
In vitro studies have demonstrated that compounds with similar structures exhibit significant inhibition of α-amylase:
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Acarbose | 2.593 |
| Myricetin | 30 |
These findings suggest that the compound could effectively lower postprandial blood glucose levels by inhibiting carbohydrate-digesting enzymes .
Anticancer Activity
The cytotoxic effects of related benzodioxole compounds have been evaluated across several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 26 |
| MCF7 | 45 |
| A549 | 65 |
These results indicate a promising profile for further development as an anticancer agent .
Case Studies
- Diabetes Model : In vivo studies using streptozotocin-induced diabetic mice showed that treatment with a similar benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This underscores the potential therapeutic application in managing diabetes.
- Cancer Treatment : A study highlighted the efficacy of another benzodioxole derivative against multiple cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest. The derivative demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
